

An In-Depth Technical Guide to 12-Hydroxy-9(E)-octadecenoic Acid

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Compound of Interest

Compound Name: 12-Hydroxy-9(E)-octadecenoic acid

Cat. No.: B1240320

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Core Scientific Descriptors

12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid, is a hydroxylated, monounsaturated long-chain fatty acid. It is the trans-isomer of the more commonly known ricinoleic acid. Its structural characteristics, including the presence of a hydroxyl group and a double bond, are pivotal to its chemical properties and biological activities.

Property	Value	Source
IUPAC Name	(9E,12R)-12-Hydroxyoctadec-9-enoic acid	[1]
Synonyms	Ricinelaidic acid, (+)-(R)-Ricinelaidic acid	[1]
CAS Number	540-12-5	[1]
Molecular Formula	C18H34O3	[1]
Molecular Weight	298.46 g/mol	[1]

Biological Activity and Significance

While research on **12-hydroxy-9(E)-octadecenoic acid** is limited, studies on its cis-isomer, ricinoleic acid, provide significant insights into the potential biological roles of this class of fatty

acids. Derivatives of ricinoleic acid have demonstrated a range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2]

A comparative study on the effects of ricinoleic acid (the cis-isomer) and ricinelaidic acid (the trans-isomer) on water and electrolyte absorption in the hamster jejunum and ileum revealed that both isomers exhibit similar potency in inhibiting water absorption at a concentration of 2.0 mM.[3] This suggests that the geometric configuration of the double bond may not be a critical determinant for this particular biological activity. However, it is crucial to note that this finding cannot be extrapolated to all biological functions, and further research is needed to fully elucidate the specific activities of the trans-isomer.

Anti-inflammatory and Analgesic Properties

Topical application of ricinoleic acid has been shown to exert significant analgesic and anti-inflammatory effects, with a mechanism of action that shares similarities with capsaicin.[4]

Acute application can have a pro-inflammatory effect, while repeated application leads to an anti-inflammatory response, suggesting a complex interaction with sensory neurons.[4]

Antimicrobial and Antifungal Activity

Derivatives of ricinoleic acid have been synthesized and evaluated for their antimicrobial properties. Certain glycosides of ricinoleic acid have shown promising antibacterial activity, particularly against Gram-positive bacteria.[5] The ester forms of ricinoleic acid are also being explored for their enhanced antimicrobial activity.[6]

Cell-Cycle Regulation

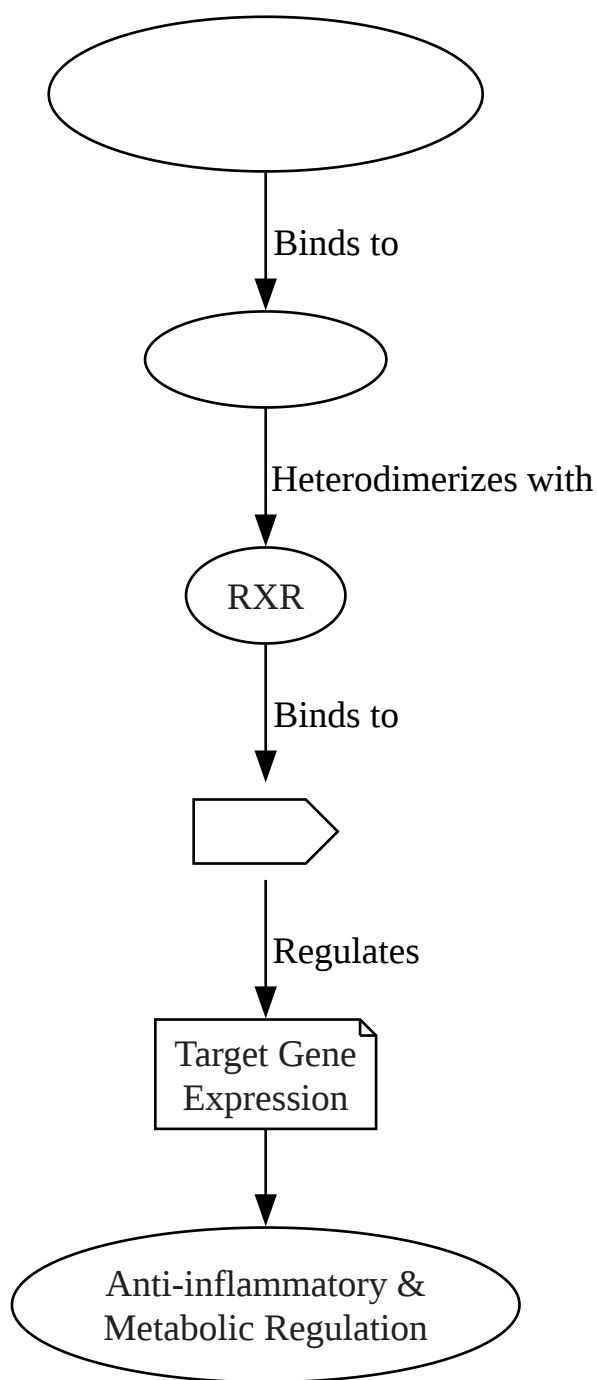
In the eukaryotic model organism *Saccharomyces cerevisiae* (budding yeast), ricinoleic acid has been identified as an inhibitor of Ca^{2+} -signal-mediated cell-cycle regulation.[7] It was found to alleviate the growth arrest in the G2 phase induced by calcium signaling.[7]

Signaling Pathways

The precise signaling pathways modulated by **12-hydroxy-9(E)-octadecenoic acid** have not been extensively studied. However, based on the activities of structurally related fatty acids, several potential pathways can be hypothesized. Fatty acids and their derivatives are known to

interact with various cellular targets, including nuclear receptors and enzymes involved in inflammatory and metabolic pathways.

One key family of nuclear receptors that are often targeted by fatty acids is the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs play crucial roles in lipid metabolism and inflammation.[8] While direct evidence for **12-hydroxy-9(E)-octadecenoic acid** is lacking, other oxidized linoleic acid metabolites have been shown to act as PPAR agonists.[9][10]



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Experimental Protocols

Synthesis of 12-Hydroxy-9(E)-octadecenoic Acid (Ricinelaiddic Acid)

12-Hydroxy-9(E)-octadecenoic acid can be synthesized from its cis-isomer, ricinoleic acid, through a photochemical isomerization process.

Materials:

- Ricinoleic acid
- Diphenyl disulfide
- Hexane
- Photochemical reactor with a medium-pressure mercury lamp (e.g., Philips HP(L) 250-W)

Procedure:

- Dissolve ricinoleic acid and diphenyl disulfide (2 mol %) in hexane in a photochemical reactor.
- Irradiate the solution with a medium-pressure mercury lamp for approximately 3 hours.
- After irradiation, remove the hexane under reduced pressure.
- Recrystallize the resulting semisolid residue from hexane to yield crude ricinelaiddic acid.[7]

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In Vitro Anti-inflammatory Assay (General Protocol)

This protocol describes a general method for assessing the anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-

stimulated macrophages.

Cell Line:

- RAW 264.7 murine macrophage cell line

Materials:

- **12-Hydroxy-9(E)-octadecenoic acid**
- Lipopolysaccharide (LPS)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Griess Reagent
- 96-well plates

Procedure:

- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of **12-hydroxy-9(E)-octadecenoic acid** for 1 hour.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
- After incubation, collect the cell culture supernatant.
- Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.

- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Quantitative Data

As research specifically on **12-hydroxy-9(E)-octadecenoic acid** is nascent, extensive quantitative data is not yet available. The following table summarizes the limited comparative data found.

Biological Activity	Compound	Concentration	Effect	Source
Inhibition of Water Absorption	Ricinoleic acid	2.0 mM	Potent inhibition	[3]
Inhibition of Water Absorption	Ricinelaidic acid	2.0 mM	Potent inhibition (similar to ricinoleic acid)	[3]

Conclusion and Future Directions

12-Hydroxy-9(E)-octadecenoic acid is a structurally interesting fatty acid with potential biological activities that are yet to be fully explored. While its cis-isomer, ricinoleic acid, has been the subject of considerable research, the trans-isomer remains largely uncharacterized. The available data suggests that for at least one biological function, the geometric isomerism does not significantly alter its potency. However, comprehensive studies are required to determine its effects on various signaling pathways, its potential as a therapeutic agent, and to establish a detailed pharmacological profile. Future research should focus on direct comparative studies between the cis and trans isomers across a range of biological assays to understand the structure-activity relationship and to unlock the full potential of these hydroxylated fatty acids in drug discovery and development.

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